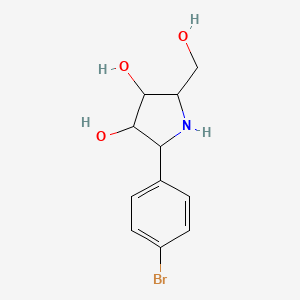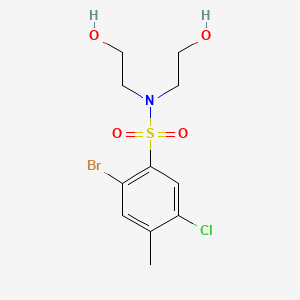
Gelbbraun E 102 Aluminiumlack
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FOOD YELLOW NO. 4 ALUMINUM LAKE is a useful research compound. Its molecular formula is C12H12O2. The purity is usually 95%.
BenchChem offers high-quality FOOD YELLOW NO. 4 ALUMINUM LAKE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FOOD YELLOW NO. 4 ALUMINUM LAKE including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie
Gelbbraun E 102 Aluminiumlack, auch bekannt als Tartrazin, ist ein wasserlöslicher gelber Farbstoff, der häufig in der Lebensmittelindustrie verwendet wird {svg_1} {svg_2}. Er wird verwendet, um eine Vielzahl von Produkten wie Süßwaren, alkoholfreien Getränken, Backwaren und Snacks einzufärben {svg_3} {svg_4}. Er spielt eine Rolle bei der Steigerung der Farbe und der Verschönerung des Aussehens in der Lebensmittelverarbeitung {svg_5}.
Kosmetik und Körperpflegeprodukte
Diese Verbindung wird auch in Kosmetika und Körperpflegeprodukten wie Shampoos, Lotionen und Make-up verwendet, um Farbe und Lebendigkeit zu verleihen {svg_6} {svg_7}. Er gilt als unbedenklich für den Verzehr in kleinen Mengen, aber einige Personen können allergische Reaktionen auf den Farbstoff entwickeln, wie z. B. Hautausschläge, Nesselsucht oder Atembeschwerden {svg_8}.
Pharmazeutika
In der pharmazeutischen Industrie wird this compound aufgrund seiner Stabilität als Farbstoff für Tablettenüberzüge verwendet {svg_9}. Er unterliegt einer Zertifizierung und ist dauerhaft für die Verwendung in Lebensmitteln, Arzneimitteln und Kosmetika zugelassen, einschließlich Arzneimitteln und Kosmetika für den Augenbereich {svg_10}.
Forschung und Entwicklung
This compound wird in verschiedenen Forschungs- und Entwicklungsanwendungen eingesetzt. Er wird in der analytischen Chemie eingesetzt und unterliegt dem Lebensmittelhygienegesetz in Japan {svg_11} {svg_12}. Er wird auch bei der Synthese von primären Sulfonamiden verwendet {svg_13}.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Food Yellow No. 4 Aluminum Lake, also known as Tartrazine , is primarily used as a colorant . Its primary targets are the food, beverage, and cosmetic products to which it is added . It is used to enhance the visual appeal of these products by imparting a bright yellow color .
Mode of Action
As a colorant, Food Yellow No. 4 Aluminum Lake does not interact with biological targets in the way that a drug or enzyme would. Instead, it interacts with light, absorbing certain wavelengths and reflecting others. This interaction with light gives the compound its characteristic yellow color . When added to food, beverages, or cosmetics, it imparts this color to the product .
Action Environment
The action of Food Yellow No. 4 Aluminum Lake can be influenced by environmental factors such as pH . For example, it is brighter in acidic solution and yellow in alkaline solution . The stability of the compound can also be affected by exposure to light and heat, which can cause it to degrade and lose its color .
Biochemische Analyse
Biochemical Properties
FOOD YELLOW NO. 4 ALUMINUM LAKE plays a significant role in biochemical reactions, particularly in the food industry. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in metabolic pathways, such as those in the glycolysis and citric acid cycle. These interactions can affect the enzyme’s activity, either inhibiting or enhancing their function. Additionally, FOOD YELLOW NO. 4 ALUMINUM LAKE can bind to proteins, altering their structure and function, which can impact various cellular processes .
Cellular Effects
The effects of FOOD YELLOW NO. 4 ALUMINUM LAKE on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that FOOD YELLOW NO. 4 ALUMINUM LAKE can alter the expression of genes involved in oxidative stress response and inflammatory pathways. This can lead to changes in cellular metabolism, potentially causing oxidative damage and inflammation in cells .
Molecular Mechanism
At the molecular level, FOOD YELLOW NO. 4 ALUMINUM LAKE exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, FOOD YELLOW NO. 4 ALUMINUM LAKE can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FOOD YELLOW NO. 4 ALUMINUM LAKE can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to FOOD YELLOW NO. 4 ALUMINUM LAKE can lead to cumulative effects, such as increased oxidative stress and inflammation. Additionally, the compound’s stability can be affected by various factors, including pH, temperature, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of FOOD YELLOW NO. 4 ALUMINUM LAKE vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and organ function .
Metabolic Pathways
FOOD YELLOW NO. 4 ALUMINUM LAKE is involved in various metabolic pathways, including those related to its breakdown and elimination from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound. The interaction with these enzymes can affect metabolic flux and the levels of metabolites in the body. Additionally, FOOD YELLOW NO. 4 ALUMINUM LAKE can influence the activity of other metabolic enzymes, potentially altering overall metabolic processes .
Transport and Distribution
Within cells and tissues, FOOD YELLOW NO. 4 ALUMINUM LAKE is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can be influenced by factors such as its solubility, binding affinity to proteins, and the presence of other chemicals .
Subcellular Localization
The subcellular localization of FOOD YELLOW NO. 4 ALUMINUM LAKE can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in various cellular processes. This localization can influence the compound’s effects on cellular function and metabolism .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for FOOD YELLOW NO. 4 ALUMINUM LAKE involves the reaction of a diazonium salt with a coupling component in the presence of aluminum hydroxide.", "Starting Materials": [ "4-aminoazobenzene", "Aluminum hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Diazotization: 4-aminoazobenzene is dissolved in sulfuric acid and cooled to 0-5°C. Sodium nitrite is added to the solution, followed by hydrochloric acid to maintain the pH at 2-3. The resulting diazonium salt is then isolated by filtration.", "Coupling: The diazonium salt is added to a solution of the coupling component in the presence of aluminum hydroxide. The pH is adjusted to 6-7 using sodium hydroxide. The resulting precipitate is filtered and washed with water.", "Drying: The precipitate is dried at a temperature of 60-70°C to obtain FOOD YELLOW NO. 4 ALUMINUM LAKE." ] } | |
CAS-Nummer |
12227-69-9 |
Molekularformel |
C12H12O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




